Finasteride-d9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-BSRKVXQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Finasteride-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finasteride-d9 is the deuterated analog of Finasteride, a potent inhibitor of the enzyme 5-alpha-reductase. In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, isotopically labeled compounds like this compound are indispensable tools. This technical guide provides an in-depth overview of this compound, its critical role as an internal standard in analytical methodologies, and detailed experimental protocols for its application.
Finasteride itself is a synthetic 4-azasteroid compound that selectively inhibits the type II and type III isoforms of 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By reducing DHT levels, Finasteride is clinically used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).
This compound, with nine deuterium atoms replacing hydrogen atoms, is chemically identical to Finasteride in its biological activity but possesses a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug in mass spectrometry analysis, making it an ideal internal standard for the accurate quantification of Finasteride in biological matrices.
The Role of this compound in Research
The primary application of this compound in a research setting is as an internal standard (IS) for quantitative bioanalysis, most commonly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: Biological samples such as plasma, serum, and tissue homogenates are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As this compound is chemically and physically similar to Finasteride, it experiences similar matrix effects. By comparing the signal of the analyte to the signal of the internal standard, these effects can be effectively normalized.
-
Compensation for Sample Preparation Variability: During the multi-step process of sample preparation, including extraction, evaporation, and reconstitution, some loss of the analyte is often unavoidable. Since the internal standard is added at the beginning of this process, it experiences the same degree of loss as the analyte. The ratio of the analyte to the internal standard remains constant, ensuring the accuracy of the final concentration measurement.
-
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of this compound as an internal standard significantly improves the precision and accuracy of the analytical method.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₇D₉N₂O₂ |
| Molecular Weight | 381.60 g/mol |
| CAS Number | 1131342-85-2 |
Finasteride's Mechanism of Action: Signaling Pathway
Finasteride exerts its therapeutic effect by inhibiting the 5-alpha-reductase enzyme, thereby disrupting the conversion of testosterone to dihydrotestosterone (DHT). DHT is a potent androgen that binds to androgen receptors in target tissues, leading to the transcription of genes involved in cell growth and differentiation. By reducing DHT levels, Finasteride effectively mitigates its downstream effects.
Figure 1: Mechanism of Action of Finasteride.
Experimental Protocols
The following sections detail a typical experimental workflow for the quantification of Finasteride in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental Workflow
Figure 2: Bioanalytical Workflow for Finasteride Quantification.
Materials and Reagents
-
Finasteride reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Drug-free human plasma (for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
-
Vials, pipettes, and other standard laboratory equipment
Sample Preparation: Protein Precipitation
-
Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Aliquoting: Aliquot 200 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Spiking Internal Standard: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Transfer to Vials: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Typical Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Finasteride: m/z 373.3 → 305.3; this compound: m/z 382.3 → 314.3 |
| Source Temperature | 500°C |
Quantitative Data and Method Validation
A robust and reliable bioanalytical method requires thorough validation. The following table summarizes typical validation parameters for the quantification of Finasteride using this compound as an internal standard.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Dependent on expected concentrations | 1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.4 - 7.3% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1 - 8.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 95.2 - 101% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Stability (Freeze-thaw, Short-term, Long-term) | % Deviation within ±15% | Stable for 3 freeze-thaw cycles and 6 months at -80°C |
Conclusion
This compound is an essential tool for researchers and drug development professionals involved in the quantitative analysis of Finasteride. Its use as an internal standard in LC-MS/MS methods ensures the high accuracy, precision, and reliability required for pharmacokinetic studies, bioequivalence trials, and other research applications. The detailed methodologies and validation data presented in this guide provide a solid foundation for the development and implementation of robust bioanalytical assays for Finasteride.
Finasteride-d9 chemical properties and synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties and synthesis of Finasteride-d9, an isotopically labeled version of Finasteride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Chemical Properties
This compound is a deuterated analog of Finasteride, a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone.[1] The incorporation of nine deuterium atoms into the tert-butyl group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Finasteride in biological samples.[2]
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Name | N-(1,1-Dimethylethyl-d9)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide | [3] |
| Synonyms | MK-906-d9, Proscar-d9, Prostide-d9 | [3][4] |
| CAS Number | 1131342-85-2 | [3][4] |
| Molecular Formula | C₂₃H₂₇D₉N₂O₂ | [3][5] |
| Molecular Weight | 381.60 g/mol | [3][5] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) | [2] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | ~253 °C (for non-deuterated Finasteride) | [6] |
| Solubility | Soluble in chloroform, dimethyl sulfoxide (DMSO), ethanol, and methanol. Very slightly soluble in water. | [6][7] |
| Storage | Store at room temperature. | [6] |
Synthesis of this compound
The synthesis of this compound involves the coupling of a suitable steroid precursor with a deuterated tert-butylamine. A plausible synthetic route, adapted from established methods for the synthesis of Finasteride, is outlined below. The key step is the amidation of the 17β-carboxylic acid derivative of the 4-aza-5α-androst-1-ene-3-one steroid core with tert-butylamine-d9.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on analogous syntheses of Finasteride.
Step 1: Activation of the Carboxylic Acid
-
To a solution of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride intermediate.
Step 2: Amidation with tert-Butylamine-d9
-
Dissolve the crude acid chloride intermediate in a fresh portion of aprotic solvent.
-
Cool the solution to 0 °C and add a solution of tert-butylamine-d9 in the same solvent dropwise.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and isotopic labeling of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, the characteristic signals for the tert-butyl protons will be absent.
-
For ¹³C NMR, the signal corresponding to the quaternary carbon of the tert-butyl group will be a septet due to coupling with deuterium, and the signals for the methyl carbons will be significantly broadened and reduced in intensity. A known ¹³C NMR spectrum of d9-Finasteride in CDCl₃ shows characteristic peaks at δ=C-20: 172.29, C-3: 167.09, C-1: 151.71, and C-2: 122.30 ppm.[8]
-
-
Data Analysis: Compare the obtained spectra with known spectra of Finasteride and this compound to confirm the structure and the successful incorporation of deuterium.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To determine the purity of this compound and to use it as an internal standard for the quantification of Finasteride.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare a series of working solutions by serial dilution.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion. For this compound, a possible transition is m/z 381.6 → [product ion]. For non-deuterated Finasteride, the transition is m/z 373.3 → [product ion].[2]
-
-
Data Analysis: Analyze the data using appropriate software to determine the retention time, peak area, and mass-to-charge ratio, confirming the identity and purity of the compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of this compound.
Caption: General experimental workflow for this compound.
References
- 1. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5652365A - Process for the production of finasteride - Google Patents [patents.google.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. EP0655458B1 - New method of preparation of finasteride - Google Patents [patents.google.com]
- 6. Finasteride CAS#: 98319-26-7 [m.chemicalbook.com]
- 7. This compound | CAS 1131342-85-2 | Cayman Chemical | Biomol.com [biomol.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Finasteride in Human Plasma using Finasteride-d9 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of finasteride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Finasteride, a potent inhibitor of 5α-reductase, is widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method employs a stable isotope-labeled internal standard, Finasteride-d9, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[3] The protocol covers sample preparation by liquid-liquid extraction (LLE), chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters.
Introduction
Finasteride is a synthetic 4-azasteroid compound that competitively inhibits the Type II 5α-reductase enzyme.[4][5] This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[2][4] By reducing DHT levels, finasteride alleviates symptoms of BPH and slows hair loss associated with androgenetic alopecia.[2][6]
The quantification of finasteride in plasma is essential for evaluating its pharmacokinetic profile. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[7] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis.[3] this compound has nearly identical chemical and physical properties to finasteride, causing it to co-elute chromatographically and exhibit similar ionization efficiency, but it is distinguishable by its mass-to-charge ratio (m/z). This allows for reliable correction of any analyte loss during sample preparation and variations in instrument performance.
Mechanism of Action: Inhibition of DHT Synthesis
Finasteride exerts its therapeutic effect by specifically inhibiting the Type II 5α-reductase enzyme, which is primarily located in the prostate gland, hair follicles, and other androgen-sensitive tissues.[5][8] This inhibition blocks the conversion of testosterone to DHT. The resulting decrease in DHT concentrations leads to a reduction in prostate volume in BPH patients and helps to reverse the process of hair follicle miniaturization in male pattern baldness.[4][6]
Caption: Finasteride's mechanism of action.
Experimental Protocols
This section provides a detailed methodology for the analysis of finasteride in human plasma.
Materials and Reagents
-
Finasteride reference standard (≥98% purity)
-
This compound internal standard (≥95% purity, >95% isotopic enrichment)[9]
-
HPLC-grade acetonitrile, methanol, and ethyl acetate[1]
-
Formic acid (LC-MS grade)
-
Ammonium formate or ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA or heparin as anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve finasteride and this compound in absolute ethanol or methanol to obtain stock solutions at a concentration of 1 mg/mL.[1] Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of finasteride by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate finasteride working standard solution. This results in a calibration curve typically ranging from 0.1 to 100 ng/mL.
-
QC Samples: Prepare QC samples in bulk at three concentration levels (low, medium, high), for example, 3, 40, and 80 ng/mL, by spiking drug-free plasma with the corresponding working solutions.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 1.5 mL of ethyl acetate as the extraction solvent.[1]
-
Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix, and inject 5-10 µL into the LC-MS/MS system.
Caption: LC-MS/MS analytical workflow.
LC-MS/MS Method and Parameters
The following tables summarize the instrumental conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| LC System | Agilent 1100/1200 Series or equivalent |
| Column | Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm)[1][10] or Zorbax Eclipse C8[7] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | A time-based gradient is often used to ensure separation from matrix components.[1] |
| Flow Rate | 0.25 - 0.40 mL/min[7] |
| Column Temp. | 25 - 50°C[7][11] |
| Injection Vol. | 5 - 10 µL |
| Run Time | ~4 - 13 minutes[1][11] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 2800 V[1] |
| Drying Gas Temp. | 200 - 350°C[1][7] |
| Drying Gas Flow | 10.5 L/min[1] |
| Nebulizer Pressure | 45 psi[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Finasteride and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Finasteride | 373.3[1][7] | 305.3[11] |
| This compound | 382.6[3] | 314.3 (Predicted) |
Note: The product ion for this compound should be optimized on the specific instrument used.
Method Validation Summary
The described method is capable of achieving high sensitivity and reproducibility. The table below summarizes typical performance characteristics reported in various studies.
Table 4: Summary of Method Validation Data
| Parameter | Typical Value |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.995[11] |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 1.0 ng/mL[7][12] |
| Intra-day Precision (%CV) | 2.4 - 8.0%[11][12] |
| Inter-day Precision (%CV) | 2.1 - 7.3%[1][7] |
| Accuracy (% Recovery) | 94.3 - 110%[7][11][12] |
| Extraction Recovery | > 82%[11][12] |
Conclusion
The LC-MS/MS method presented provides a selective, sensitive, and reliable protocol for the quantification of finasteride in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for regulated bioanalysis in support of pharmacokinetic studies and clinical research. The straightforward liquid-liquid extraction procedure allows for efficient sample processing and high-throughput analysis.
References
- 1. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upguys.com [upguys.com]
- 3. veeprho.com [veeprho.com]
- 4. xyonhealth.com [xyonhealth.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Finasteride - Wikipedia [en.wikipedia.org]
- 7. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. sussex-research.com [sussex-research.com]
- 10. scholar.usuhs.edu [scholar.usuhs.edu]
- 11. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Finasteride in Human Plasma using Finasteride-d9 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Finasteride in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Finasteride-d9, ensures high accuracy and precision. The method involves a straightforward liquid-liquid extraction for sample preparation, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Finasteride concentrations.
Introduction
Finasteride is a synthetic 4-azasteroid compound that acts as a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT)[1]. It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness[2]. Accurate and reliable quantification of Finasteride in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity[1][3]. The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality quantitative data[4].
Experimental
Materials and Reagents
-
Finasteride analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and ethyl acetate[1]
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical column: C18 reverse-phase column (e.g., Waters Symmetry Shield RP18, 50 × 2.1 mm, 3.5 µm)[1][5]
-
Autosampler
-
Nitrogen generator
Preparation of Solutions
-
Finasteride Stock Solution (1 mg/mL): Accurately weigh and dissolve Finasteride in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard and Internal Standard Solutions: Prepare working solutions by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Finasteride working solution into drug-free human plasma.
Analytical Protocol
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the liquid chromatography and mass spectrometry conditions for the analysis of Finasteride and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 µm)[1][5] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[1][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.3 mL/min |
| Gradient | 42% B to 70% B over 3.5 min, hold at 70% B for 2.5 min, then re-equilibrate |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 13 minutes[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2800 V[1] |
| Drying Gas Temperature | 200 °C[1] |
| Drying Gas Flow | 10.5 L/min[1] |
| Nebulizing Gas Pressure | 45 psi[1] |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Finasteride | 373.3 | 317.0[4] | 25 |
| This compound | 382.3 | 318.0[6] | 25 |
Method Validation Summary
The analytical method was validated according to established guidelines. The following table summarizes the key validation parameters.
Table 4: Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL[1][5][7] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][3] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of Finasteride.
References
- 1. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Development for the Quantification of Finasteride in Human Plasma using LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Finasteride is a synthetic 4-azasteroid compound that acts as a potent inhibitor of type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss.[2][3] Accurate and reliable quantification of finasteride in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of finasteride in human plasma.
The method described herein utilizes a simple and efficient sample preparation technique followed by rapid chromatographic separation and highly selective detection by tandem mass spectrometry. This approach offers excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in a research or clinical setting.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of various published methods for finasteride quantification in human plasma, providing a comparative overview of their performance.
| Analytical Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard (IS) | Key Findings & Reference |
| LC-MS | Liquid-Liquid Extraction (LLE) with ethyl acetate | 1 - 100 | 1 | Beclomethasone | A robust method suitable for clinical applications.[1] |
| LC/ESI-MS | Protein Precipitation with perchloric acid | 0.1 - 60 | 0.1 | Tamoxifen citrate | A rapid and sensitive method with a simple sample preparation procedure.[2] |
| LC-MS/MS | Not specified | 1.0 - 25.0 | 1.0 | Betamethasone dipropionate | A specific and fast assay applied to a comparative pharmacokinetics study.[4] |
| UPLC-MS/MS | LLE with ethyl acetate | 0.1 - 30 | 0.1 | Carbamazepine | A rapid and sensitive method with a short run time, suitable for high-throughput analyses.[5][6] |
| HPLC-APCI-MS/MS | Not specified | 0.2 - 100 | 0.2 | Not specified | A method with a wide linear range.[6] |
| LC-ESI-MS | Not specified | 0.1 - 60 | 0.1 | Not specified | A sensitive method developed for pharmacokinetic studies.[6] |
| HPLC | LLE with hexane-isoamylalcohol | 4 - 300 | 4 | Clobazam | A method with a wide linear range but lower sensitivity compared to MS methods.[7] |
Abbreviations: LLOQ (Lower Limit of Quantification), LC-MS (Liquid Chromatography-Mass Spectrometry), UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), ESI (Electrospray Ionization), APCI (Atmospheric Pressure Chemical Ionization), HPLC (High-Performance Liquid Chromatography).
Experimental Workflow
The overall experimental workflow for the quantification of finasteride in plasma is depicted in the following diagram.
References
- 1. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of finasteride in human plasma by UPLC-MS/MS and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
Quantitative Analysis of Finasteride and Finasteride-d9 in Human Plasma by LC-MS/MS
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of Finasteride and its deuterated internal standard, Finasteride-d9, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and robust analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Finasteride is a synthetic 4-azasteroid compound that acts as a competitive and specific inhibitor of Type II 5α-reductase, an intracellular enzyme that converts the androgen testosterone into 5α-dihydrotestosterone (DHT). It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenetic alopecia). Accurate and reliable quantification of Finasteride in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for this purpose. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the quantification by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol describes a common and effective method for extracting Finasteride and this compound from human plasma.
Materials:
-
Human plasma samples
-
Finasteride and this compound analytical standards
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the working internal standard solution (this compound in methanol).
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex mix the sample for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
The following are typical LC conditions for the separation of Finasteride and this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 10 minutes |
Mass Spectrometry (MS/MS) Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Finasteride and this compound.
Table 1: Mass Spectrometry Transitions for Finasteride and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Finasteride | 373.3 | 305.2 | - |
| This compound | 382.3 | 318.2 | 314.2 |
Note: The qualifier ion for this compound provides additional confirmation of its identity.
Table 2: Typical Chromatographic Retention Times
| Analyte | Retention Time (minutes) |
| Finasteride | ~ 4.5 |
| This compound | ~ 4.5 |
Retention times may vary depending on the specific LC system and column used.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Finasteride in plasma samples.
Caption: Workflow for Finasteride quantification.
Signaling Pathway
While Finasteride itself does not operate through a classical signaling pathway with a cascade of protein phosphorylations, its mechanism of action involves the inhibition of a key enzyme in the androgen metabolic pathway. The following diagram illustrates this inhibitory action.
Caption: Finasteride's mechanism of action.
This application note provides a detailed and robust method for the quantification of Finasteride in human plasma. The described protocols and parameters can be adapted and validated by individual laboratories to meet their specific research needs.
Troubleshooting & Optimization
Technical Support Center: Finasteride LC-MS Analysis
Welcome to the technical support center for Finasteride LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the quality of their analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing or fronting) in Finasteride LC-MS analysis?
A1: Poor peak shape in Finasteride LC-MS analysis can stem from several factors:
-
Secondary Interactions: Finasteride, a basic compound, can interact with acidic residual silanols on the surface of silica-based columns, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized can lead to the ionization of Finasteride or the stationary phase, causing secondary interactions and poor peak shape.
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.[3][4]
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to distorted peaks.[4]
-
Inadequate Sample Preparation: The presence of interfering substances from the sample matrix can co-elute with Finasteride, affecting peak shape.
Q2: How can I improve the peak shape of Finasteride?
A2: To improve peak shape, consider the following troubleshooting steps:
-
Mobile Phase Optimization: The composition of the mobile phase is a critical factor for achieving good chromatographic peak shape.[5]
-
Acidify the Mobile Phase: Add a small amount of an acid like formic acid (typically 0.1%) to the mobile phase.[6][7][8] This helps to protonate residual silanols on the column, minimizing their interaction with the basic Finasteride molecule.
-
Use a Buffer: Employing a buffer, such as ammonium acetate or ammonium formate, can also help to control the pH and ionic strength, leading to better peak symmetry.[5][6][7][8]
-
-
Column Selection:
-
Sample Preparation:
-
Injection Volume:
-
Reduce Injection Volume/Concentration: If column overload is suspected, try reducing the amount of sample injected onto the column.[3]
-
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Acidify the mobile phase with 0.1% formic acid or use a buffer like 10 mM ammonium acetate.[6][7][8] Consider using a highly deactivated, end-capped column.[2] |
| Peak Fronting | Column overload. | Reduce the concentration of the sample or the injection volume. |
| Split Peaks | Column contamination or void. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4] Ensure the injection solvent is not significantly stronger than the mobile phase.[4] |
| Broad Peaks | Extra-column volume, slow data acquisition rate, or a contaminated guard column. | Check all connections for dead volume. Increase the data acquisition rate on the mass spectrometer. Replace the guard column. |
| Inconsistent Retention Times | Inadequate column equilibration, changes in mobile phase composition, or pump issues. | Ensure the column is properly equilibrated between injections. Prepare fresh mobile phase daily. Check the LC pump for leaks and ensure proper solvent mixing. |
Experimental Protocols
Protocol 1: Optimized LC-MS Method for Finasteride in Human Plasma
This protocol is based on a validated method for the quantitative determination of Finasteride in human plasma.[6][7][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 10 µL of an internal standard working solution.
-
Add 1.6 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge for 5 minutes at 1303 x g.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS Parameters
| Parameter | Value |
| Column | Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm)[6][7][8] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[6][7][8] |
| Mobile Phase B | Acetonitrile[6][7][8] |
| Gradient | Start with 42% B, increase to 50.5% B over 3.5 min, hold at 70% B for 2.5 min, then re-equilibrate.[6] |
| Flow Rate | 200 µL/min[6] |
| Column Temperature | 30 °C[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7][8] |
| Monitored Ion (m/z) | 373.3 for Finasteride[6] |
Visualizations
Caption: Experimental workflow for Finasteride LC-MS analysis.
Caption: Troubleshooting logic for peak tailing in Finasteride analysis.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.usuhs.edu [scholar.usuhs.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Finasteride Detection with Finasteride-d9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the sensitivity of Finasteride detection using Finasteride-d9 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Finasteride quantification?
A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2] this compound is chemically and physically almost identical to Finasteride, meaning it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency.[3] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy, precision, and sensitivity of the assay.[1][3]
Q2: What are the main advantages of using a deuterated internal standard over a structural analog?
A2: While structural analogs can be used, stable isotopically labeled internal standards (SIL-IS) like this compound offer superior performance.[2] Deuterated standards co-elute with the analyte, ensuring they experience the same matrix effects (ion suppression or enhancement) at the exact time of elution.[1] Structural analogs, which elute at different retention times, cannot accurately correct for these matrix-induced variations.
Q3: Can the use of this compound completely eliminate matrix effects?
A3: While this compound significantly minimizes the impact of matrix effects on quantification, it may not eliminate them entirely. Severe ion suppression can affect both the analyte and the internal standard, potentially leading to a loss of sensitivity.[3] Proper sample preparation and chromatographic separation are still crucial to reduce the overall matrix load.
Q4: What is the expected mass shift between Finasteride and this compound?
A4: The mass-to-charge ratio (m/z) of this compound will be higher than that of Finasteride due to the replacement of nine hydrogen atoms with deuterium atoms. The exact mass shift will depend on the specific deuteration pattern of the this compound used. For example, 5,6,6-[2H3]Finasteride has been synthesized for use as an internal standard.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in this compound Signal | Inconsistent sample extraction or reconstitution. | - Ensure complete and consistent evaporation of the extraction solvent. - Vortex samples thoroughly after reconstitution to ensure the internal standard is fully dissolved. |
| Pipetting errors when adding the internal standard. | - Calibrate and verify the accuracy of all pipettes used for adding the internal standard solution. | |
| Poor Peak Shape for Finasteride and this compound | Suboptimal chromatographic conditions. | - Optimize the mobile phase composition and gradient to improve peak symmetry. - Ensure the column is not overloaded. |
| Contamination of the LC-MS system. | - Flush the column and the LC system. - Clean the ion source of the mass spectrometer. | |
| Drift in Analyte/Internal Standard Ratio Over a Run | Changes in the performance of the mass spectrometer's ion source. | - Allow the instrument to stabilize for a sufficient amount of time before starting the analytical run. - Monitor the absolute signal of the internal standard; a consistent drift may indicate a system issue. |
| Degradation of the analyte or internal standard in the autosampler. | - Ensure the autosampler temperature is maintained at a level that ensures the stability of the compounds. | |
| Non-Linear Calibration Curve | "Cross-talk" between the analyte and internal standard signals. | - Ensure that the mass spectrometer has sufficient resolution to distinguish between the m/z of Finasteride and this compound. - Check for isotopic contributions from the analyte to the internal standard's signal, especially at high analyte concentrations.[5] |
| Saturation of the detector at high concentrations. | - Adjust the concentration range of the calibration standards to avoid detector saturation. |
Quantitative Data Summary
The use of a deuterated internal standard, such as 5,6,6-[2H3]Finasteride, allows for highly sensitive and precise quantification of Finasteride in biological matrices.[4]
| Parameter | Value | Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Human Plasma | [6] |
| Minimum Detection Level | 50 pg | Human Plasma | [4] |
| Linear Calibration Range | 0.2 - 100 ng/mL | Human Plasma | [6] |
| Extraction Recovery | > 82.7% | Human Plasma | [6] |
| Intra-day Precision (%CV) | 2.4 - 8.0% | Human Plasma | [6] |
| Inter-day Precision (%CV) | 2.4 - 8.0% | Human Plasma | [6] |
| Accuracy | 94.3 - 105.8% | Human Plasma | [6] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.[7][8]
-
Internal Standard Spiking: Add a specific amount (e.g., 50 µL) of this compound working solution (concentration will depend on the expected analyte concentration range) to each plasma sample, calibrator, and quality control sample.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[6][7][8]
-
Vortexing: Vortex the samples vigorously for 2 minutes to facilitate the extraction of Finasteride and this compound into the organic layer.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.
-
Vortexing and Transfer: Vortex the reconstituted samples for 1 minute and then transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrument being used.
-
LC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., Waters Symmetry Shield RP18, 50 × 2.1 mm, 3.5 μm).[7][8]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (e.g., 0.1%) or ammonium acetate (e.g., 10 mM).[7][8]
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Finasteride: m/z 373.4 → 305.3[6]
-
This compound: The specific transition will depend on the deuteration pattern and should be optimized.
-
Visualizations
Caption: Workflow for Finasteride quantification using this compound.
Caption: Rationale for using this compound in bioanalysis.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5,6,6-[2H3]finasteride and quantitative determination of finasteride in human plasma at picogram level by an isotope-dilution mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Finasteride
Welcome to the Technical Support Center for the chromatographic analysis of Finasteride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Finasteride and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC separation of Finasteride?
A common starting point for reversed-phase HPLC analysis of Finasteride involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water or a buffer.[1][2][3] A typical gradient or isocratic elution can be employed, with UV detection commonly set between 210 nm and 240 nm.[2][4]
Q2: How can I improve the peak shape of Finasteride?
Peak tailing is a common issue with basic compounds like Finasteride, often due to interactions with residual silanol groups on the silica-based stationary phase.[5][6][7] To improve peak shape, consider the following:
-
Mobile Phase pH Adjustment: Adjusting the mobile phase pH to be about 2 pH units below the pKa of Finasteride can help suppress the ionization of silanol groups and reduce tailing.[7][8] The use of a buffer is recommended to maintain a stable pH.[6]
-
Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 column can minimize the availability of free silanol groups.[5]
-
Mobile Phase Additives: Adding a small amount of a basic modifier, like triethylamine, to the mobile phase can compete with Finasteride for active sites on the stationary phase, thereby improving peak symmetry.[4]
Q3: My resolution between Finasteride and its impurities is poor. What should I do?
Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in the mobile phase can alter the selectivity of the separation.[1][9] Experiment with different organic solvents (e.g., methanol vs. acetonitrile) as they can offer different selectivities.
-
Gradient Optimization: If using a gradient, modifying the slope can improve the separation of closely eluting peaks. A shallower gradient provides more time for separation.
-
Column Chemistry: If resolution issues persist, consider a column with a different stationary phase, such as a phenyl or cyano column, which can provide alternative selectivity.[10]
-
Temperature: Operating the column at a slightly elevated temperature can sometimes improve efficiency and resolution, but should be done cautiously as it can also affect selectivity.[10]
Q4: How can I reduce the run time of my Finasteride analysis without sacrificing resolution?
To shorten the analysis time, you can:
-
Increase the Flow Rate: This will decrease the retention time of all components. However, be mindful that excessively high flow rates can lead to a loss of resolution and increased backpressure.[11]
-
Use a Shorter Column or Smaller Particle Size Column: A shorter column will reduce the run time proportionally.[11] Columns with smaller particles (e.g., sub-2 µm in UPLC) can provide higher efficiency and allow for faster separations without significant loss of resolution.[10][11]
-
Steeper Gradient: For gradient methods, a steeper gradient will elute compounds more quickly.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of Finasteride.
Problem 1: Peak Tailing
-
Symptom: The Finasteride peak is asymmetrical with a trailing edge.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary interactions with silanol groups | Adjust the mobile phase pH to be more acidic (e.g., pH 3-4) to suppress silanol ionization.[7][8] |
| Use a highly deactivated, end-capped C18 column.[5] | |
| Add a competitive base like triethylamine (0.1-0.5%) to the mobile phase.[4] | |
| Column Overload | Reduce the sample concentration or injection volume.[5][12] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[1] |
Problem 2: Poor Resolution
-
Symptom: Finasteride and an impurity peak are not baseline separated.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate Selectivity | Modify the mobile phase composition by changing the organic solvent (e.g., from methanol to acetonitrile) or the ratio of organic to aqueous phase.[1][9] |
| Adjust the mobile phase pH, as this can alter the retention of ionizable impurities.[13] | |
| Try a column with a different stationary phase chemistry (e.g., Phenyl, Cyano).[10] | |
| Low Column Efficiency | Decrease the flow rate.[14] |
| Use a column with smaller particles or a longer column.[10] | |
| Ensure the system has minimal dead volume in tubing and connections. |
Problem 3: Peak Fronting
-
Symptom: The Finasteride peak is asymmetrical with a leading edge.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Sample Overload | Dilute the sample or decrease the injection volume.[15][16] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.[15] |
| Column Collapse | This is a more severe issue, often indicated by a sudden drop in retention time for all peaks. Replace the column and ensure operating conditions (pH, temperature) are within the manufacturer's recommendations.[16] |
Problem 4: Long Run Time
-
Symptom: The analysis takes too long to complete.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Retention | Increase the percentage of organic solvent in the mobile phase.[11] |
| Increase the flow rate.[11] | |
| Inefficient Method | Switch to a shorter column or a column with smaller particles (UPLC).[11][17] |
| For gradient methods, make the gradient steeper. |
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize various reported HPLC conditions for the separation of Finasteride, providing a reference for method development.
Table 1: HPLC Methods for Finasteride Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 | Symmetry C18 | Nova Pak C18 | ODS C18 |
| Mobile Phase | Methanol:Water (70:30) | Acetonitrile:Water (64:36) | Water:Acetonitrile:Tetrahydrofuran (80:10:10) | Acetonitrile:0.05M KH2PO4 buffer (45:55) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.0 mL/min | 1.8 mL/min |
| Detection | 210 nm | Not Specified | 210 nm | 240 nm |
| Reference | [1] | [4] | [2] |
Table 2: UPLC Method for Finasteride and its Impurities
| Parameter | UPLC Method |
| Column | ACQUITY UPLC BEH Phenyl (150 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 2.5 mM Orthophosphoric acid |
| Mobile Phase B | Acetonitrile:Water (90:10) |
| Gradient | 0/40, 3/40, 10.5/45, 12.0/50, 13.5/40, 16/40 (%B) |
| Flow Rate | 0.22 mL/min |
| Detection | 210 nm |
| Reference |
Experimental Protocols
General HPLC Method for Finasteride Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol and Water in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: Ambient.
-
Detection wavelength: 210 nm.
-
Injection volume: 20 µL.
-
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Finasteride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: For tablet analysis, grind a tablet, and dissolve a portion of the powder equivalent to a known amount of Finasteride in the mobile phase. Sonicate to ensure complete dissolution, then filter through a 0.45 µm filter.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the amount of Finasteride in the sample by comparing the peak area of the sample to the peak area of the standard.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues in Finasteride analysis.
Caption: Effect of mobile phase pH on Finasteride peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. phenomenex.blog [phenomenex.blog]
- 12. silicycle.com [silicycle.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. acdlabs.com [acdlabs.com]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
Best practices for avoiding contamination in Finasteride-d9 assays
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and ensure data integrity in Finasteride-d9 assays.
Frequently Asked Questions (FAQs)
Category 1: General Contamination Issues
Q1: What are the most common sources of contamination in an LC-MS/MS analysis? A1: Contamination can originate from various sources, including the analytical solvents (water, acetonitrile, methanol), solvent additives (formic acid, ammonium acetate), glassware, plasticware (pipette tips, vials), the LC system itself (tubing, injector, seals), and the sample matrix.[1][2] Ubiquitous contaminants like polyethylene glycol (PEG), polypropylene glycol (PPG), and phthalates from plasticizers are frequently observed.[1] Fibers from cleanroom wipes, rubber, and metal particles can also be introduced during sample handling.[3]
Q2: I am observing high background noise across my entire chromatogram. What should I investigate first? A2: High background noise is often related to the mobile phase or the LC-MS system's cleanliness.
-
Mobile Phase: Use only high-purity, LC-MS grade solvents and reagents.[4] Prepare fresh aqueous mobile phases daily to prevent microbial growth.[5]
-
System Contamination: If the mobile phase is clean, the system itself may be contaminated. A systematic flushing procedure is recommended.[4][5] Begin by infusing mobile phase components directly into the mass spectrometer using a clean syringe to isolate the source of contamination.[2]
Q3: My blank injections show a peak for Finasteride. What is causing this carryover? A3: Carryover occurs when remnants of an analyte from a previous injection appear in subsequent runs. This is often caused by:
-
Injector Contamination: The needle, rotor seal, or sample loop in the autosampler can retain the analyte. An aggressive needle wash with a strong organic solvent can help.
-
Column Contamination: The analytical column can retain Finasteride, especially if the sample matrix is complex. Washing the column with a strong solvent like 100% acetonitrile may be necessary.[4]
-
MS Source Contamination: The ion source, particularly the ion transfer capillary, can become contaminated. Regular cleaning according to the manufacturer's protocol is essential.[6]
Category 2: Internal Standard (this compound) Specific Issues
Q4: Why is a deuterated internal standard like this compound considered ideal? A4: Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[7][8] They have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and exhibit similar behavior during sample extraction and ionization.[7][9] This allows them to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[9]
Q5: Can the deuterium label on this compound be lost? A5: Yes, deuterium labels can sometimes be lost in a process called back-exchange, especially if the deuterium atoms are on exchangeable sites (like -OH, -NH, or -SH groups) or if the molecule is exposed to harsh pH conditions.[10] While this compound is designed to have stable labels, improper solvent conditions or storage could potentially compromise its integrity. Careful selection of the labeling position by the manufacturer is key to minimizing this risk.[10]
Q6: My this compound response is inconsistent between samples and standards. What could be the cause? A6: Inconsistent internal standard response can point to several issues:
-
Pipetting/Dilution Errors: Verify the accuracy of your pipettes and the serial dilution process for creating working standards.
-
Matrix Effects: Significant differences in the composition of your calibration standards and your actual samples (e.g., plasma, tissue) can cause ion suppression or enhancement, affecting the this compound signal differently.[11]
-
Inconsistent Extraction Recovery: Ensure your sample preparation method is robust and reproducible for all samples.
-
Analyte Instability: Although Finasteride is generally stable, ensure that samples are not degrading during storage or processing.[12]
Category 3: Sample and Standard Handling
Q7: What are the proper storage and handling conditions for this compound? A7: this compound should be stored at -20°C for long-term stability.[13] The solid compound has a stability of at least four years under these conditions.[13] When preparing stock and working solutions, use high-purity solvents and store them at appropriate temperatures (typically refrigerated or frozen) in tightly sealed containers to prevent evaporation and contamination.
Q8: What precautions should be taken with laboratory glassware and plasticware? A8:
-
Glassware: Never wash glassware with detergents or in a dishwasher, as this can leave phthalate and detergent residues.[2][5] Clean glassware by sonicating with 10% formic or nitric acid, followed by sequential rinses with ultrapure water and a high-purity organic solvent (e.g., methanol or acetonitrile).[4][5]
-
Solvent Reservoirs: Do not cover solvent reservoirs with Parafilm® or other plastic films, which can leach contaminants.[5] Use dedicated, thoroughly cleaned borosilicate glass reservoirs.[4]
-
Plasticware: Be aware that plasticizers (e.g., phthalates) can leach from tubes and pipette tips. Use high-quality polypropylene materials whenever possible and minimize contact time with organic solvents.
Troubleshooting Guides
Systematic Contamination Troubleshooting
If you suspect contamination, follow a logical workflow to isolate the source. The diagram below outlines a systematic approach to determine whether the contamination originates from the sample preparation process, the mobile phase, the LC system, or the MS detector.
Caption: A logical workflow for troubleshooting the source of contamination.
Quantitative Data Summary
Table 1: Storage and Stability of Finasteride and its Deuterated Analog
| Compound | Form | Recommended Storage | Shelf-Life / Stability | Source(s) |
| This compound | Solid | -20°C | ≥ 4 years | [13] |
| Finasteride (Proscar®) | Tablets | 15°C to 30°C (Room Temp) | > 2 years | [12][14] |
| Finasteride | Tablets | 15°C to 30°C (Room Temp) | 36 months (3 years) | [15] |
Table 2: Recommended LC-MS System Cleaning Solutions
| Solution Composition | Target Contaminants | Application Notes | Source(s) |
| Flush 1: 80-100% Organic Solvent (Acetonitrile or Methanol) | General, weakly-retained contaminants | A good first step for routine flushing and removing many organic residues. | [5] |
| Flush 2: Isopropanol:Acetonitrile: Dichloromethane:Cyclohexane (50:25:10:15 v/v/v/v) | Broad range of contaminants, including nonpolar residues | An aggressive, multi-purpose wash for removing stubborn background contamination. | [1] |
| Flush 3: 10% Formic or Nitric Acid | Metal ions, basic compounds | Effective for cleaning glassware and removing inorganic contaminants. Must be thoroughly rinsed from the system with water. | [4][5] |
| Flush 4: Isopropanol:Acetonitrile: Acetone (45:45:10 v/v/v) | Sample matrix interferences | Used for online sample preparation and cleaning of trap or TurboFlow™ columns. | [1] |
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (Human Plasma)
This protocol is adapted from a validated method for Finasteride quantification in human plasma.[16][17]
-
Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add the working solution of this compound (internal standard) to the plasma sample.
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Mixing: Vortex the tube for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 58% Mobile Phase A, 42% Mobile Phase B).
-
Vortex & Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using liquid-liquid extraction.
Protocol 2: Example LC-MS/MS Method Parameters
These parameters are based on a published method for Finasteride analysis and serve as a starting point.[16] Optimization may be required for your specific instrumentation.
-
LC System:
-
Column: Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 200 µL/min
-
Column Temperature: 30°C
-
Autosampler Temperature: 4°C
-
Gradient:
-
Start at 42% B
-
Increase to 50.5% B over 3.5 min
-
Increase to 70% B and hold for 2.5 min
-
Return to initial conditions at 6.01 min and re-equilibrate for a total run time of 13 min.
-
-
-
MS System (Electrospray Ionization - ESI):
-
Ionization Mode: Positive
-
Drying Gas Temperature: 200°C
-
Nebulizing Gas Pressure: 45 psi
-
Capillary Voltage: 2800 V
-
Monitoring Mode: Selected Ion Monitoring (SIM)
-
Finasteride: m/z 373.3
-
This compound: m/z will be higher than the unlabeled drug (e.g., 382.3 for a +9 Da shift). Confirm the exact mass from the certificate of analysis.
-
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 3. Contaminant Identification in Pharmaceutical Products [mccrone.com]
- 4. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. texilajournal.com [texilajournal.com]
- 9. nebiolab.com [nebiolab.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. | Semantic Scholar [semanticscholar.org]
- 12. LC determination of finasteride and its application to storage stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Does Finasteride Expire And Can You Still Use It? [wimpoleclinic.com]
- 16. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Finasteride Using Finasteride-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of finasteride in biological matrices, with a specific focus on the validation of methods utilizing Finasteride-d9 as an internal standard. The performance of this compound is contrasted with alternative, non-deuterated internal standards, supported by experimental data from various studies. This document is intended to assist researchers in selecting the most appropriate internal standard and method for their pharmacokinetic, bioequivalence, and toxicokinetic studies.
The Critical Role of the Internal Standard in Bioanalytical Methods
In quantitative bioanalysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for ensuring the accuracy and precision of the results.[1] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability.[1]
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[2] This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, chromatographic retention time, and ionization response.[1][2] This co-elution and similar behavior effectively normalize variations caused by matrix effects, which are a common source of error in bioanalytical assays.[2]
Comparative Analysis of Internal Standards for Finasteride Quantification
While this compound represents the ideal choice, other non-deuterated compounds have also been utilized as internal standards in finasteride bioanalysis. This section compares the validation parameters of methods using this compound against those employing alternatives like beclomethasone and avanafil.
Quantitative Performance Data
The following tables summarize the performance characteristics of different bioanalytical methods for finasteride, categorized by the internal standard used.
Table 1: Method Validation Parameters using Deuterated Internal Standard (this compound)
| Parameter | Performance | Reference |
| Linearity Range | 0.2 - 30 ng/mL | [3] |
| Accuracy | 92.9% - 106.4% | [3] |
| Precision (%CV) | < 8.1% | [3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [3] |
| Recovery | >85% | [4] |
Table 2: Method Validation Parameters using Non-Deuterated Internal Standards
| Internal Standard | Linearity Range | Accuracy | Precision (%CV) | LLOQ | Recovery | Reference |
| Beclomethasone | 1 - 100 ng/mL | 95.2% - 101% | 3.4% - 7.3% | 1 ng/mL | Not explicitly stated | [5][6] |
| Avanafil | 12.5 - 100 ng/mL | 95.1% - 98.8% | < 5% | 12.5 ng/mL | 95.10% - 98.81% | [7] |
| Betamethasone Dipropionate | 1.0 - 25.0 ng/mL | 96.6% - 103.9% | 3.6% - 7.1% | 1.0 ng/mL | Not explicitly stated | [8] |
From the data, it is evident that methods employing a deuterated internal standard can achieve a lower limit of quantification, enhancing the sensitivity of the assay.[3] While all methods demonstrate acceptable accuracy and precision within regulatory guidelines, the use of a SIL-IS like this compound is scientifically preferred to mitigate the risk of unreliable data due to unforeseen matrix effects or co-medications.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis of finasteride.
Sample Preparation: Solid Phase Extraction (SPE)
A common and effective method for extracting finasteride from plasma is solid phase extraction.
-
To 200 µL of plasma, add the internal standard solution (e.g., this compound).
-
Vortex the sample to ensure thorough mixing.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS conditions for the analysis of finasteride.
-
LC Column: A C18 column is commonly used for separation (e.g., Zorbax Eclipse C18, 50 × 4.6 mm, 5 μm).[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[5][7]
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Mass Spectrometry: The analysis is performed in the multiple reaction monitoring (MRM) mode.
Finasteride's Mechanism of Action: A Signaling Pathway
Finasteride's therapeutic effects in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia stem from its specific inhibition of the 5-alpha reductase enzyme.[9][10] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[9][10] By blocking this conversion, finasteride significantly reduces DHT levels in target tissues like the prostate and scalp.[9][11]
Caption: Mechanism of action of Finasteride.
Conclusion
The validation of a robust and reliable bioanalytical method is fundamental to the successful development of pharmaceutical products. For the quantification of finasteride, the use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages in terms of sensitivity and the ability to compensate for matrix effects, thereby ensuring the integrity of the analytical data. While methods employing non-deuterated internal standards can be validated to meet regulatory requirements, the scientific rationale strongly supports the use of a deuterated analog for optimal performance and data quality in regulated bioanalysis. Researchers should carefully consider the specific requirements of their studies when selecting an internal standard and bioanalytical method for finasteride quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and rapid determination of tadalafil and finasteride using solid phase extraction by high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.bcnf.ir [pubs.bcnf.ir]
- 9. go.drugbank.com [go.drugbank.com]
- 10. xyonhealth.com [xyonhealth.com]
- 11. Finasteride - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle: Finasteride-d9 Versus Other Internal Standards in Bioanalytical Quantification
In the precise world of bioanalytical research, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For researchers and drug development professionals working with Finasteride, a potent 5α-reductase inhibitor, selecting the optimal internal standard is a critical step in method development. This guide provides an objective comparison of Finasteride-d9, a stable isotope-labeled (SIL) internal standard, with other commonly employed alternatives, supported by experimental data from various studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry-based assays.[1] By incorporating stable isotopes like deuterium (²H or D), the chemical properties of the molecule remain virtually identical to the parent drug, Finasteride.[1] This ensures co-elution during chromatography and similar ionization efficiency, leading to superior correction for matrix effects and variability.[1]
This compound is a deuterated form of Finasteride, where nine hydrogen atoms have been replaced by deuterium. This mass shift allows for its distinct detection by the mass spectrometer while ensuring its chemical behavior closely mirrors that of endogenous Finasteride.
Performance Comparison: this compound vs. Structural Analogs
While SILs are preferred, their availability and cost can sometimes lead researchers to consider alternative internal standards, such as structural analogs. These are compounds with similar chemical structures to the analyte. For Finasteride analysis, compounds like Beclomethasone, Pantoprazole, Clobazam, and Avanafil have been utilized in various validated bioanalytical methods. The following table summarizes the performance data from different studies, offering a comparative overview.
Table 1: Performance Comparison of Internal Standards for Finasteride Quantification
| Internal Standard | Type | Analyte | Matrix | Method | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| This compound | SIL | Dutasteride | Human Serum | LC-MS/MS | - | - | - | [2] |
| Beclomethasone | Structural Analog | Finasteride | Human Plasma | LC-MS | 95.2 - 101 | 3.4 - 7.3 | ~92 | [3][4] |
| Pantoprazole | Structural Analog | Finasteride | Human Plasma | LC-ESI-MS/MS | 94.3 - 105.8 | 2.4 - 8.0 | >82.7 | [5] |
| Clobazam | Structural Analog | Finasteride | Human Plasma | LC-ESI-MS | - | - | - | [6] |
| Avanafil | Structural Analog | Finasteride | Rat Plasma | LC-MS/MS | 95.1 - 98.8 | <5 | - | [7] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The study utilizing this compound used it as an internal standard for a related compound, Dutasteride, highlighting its utility within the same class of drugs. A direct comparative study of this compound for Finasteride analysis was not identified in the literature reviewed.
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental protocols from studies that employed different internal standards for Finasteride quantification.
Methodology Using a Structural Analog Internal Standard (Beclomethasone)[3][4]
-
Sample Preparation:
-
To 200 µL of human plasma, 10 µL of Beclomethasone internal standard working solution was added.
-
Liquid-liquid extraction was performed using 1.6 mL of ethyl acetate.
-
The mixture was vortexed for 5 minutes and then centrifuged.
-
The organic layer was transferred and evaporated to dryness.
-
The residue was reconstituted in the mobile phase for analysis.
-
-
LC-MS Conditions:
-
Column: Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 μm)
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.
-
Detection: Mass spectrometry with electrospray ionization.
-
Monitored Ions: m/z 373.3 for Finasteride and m/z 409.2 for Beclomethasone.
-
Methodology Using a Structural Analog Internal Standard (Pantoprazole)[5]
-
Sample Preparation:
-
To 100 µL of human plasma, the internal standard (Pantoprazole) was added.
-
Liquid-liquid extraction was performed using methyl tert-butyl ether.
-
The organic layer was separated and evaporated.
-
The residue was reconstituted for injection.
-
-
LC-ESI-MS/MS Conditions:
-
Column: Reverse phase C18.
-
Mobile Phase: Methanol-water (70:30, v/v) containing 0.5% anhydrous formic acid.
-
Detection: Positive ionization by multiple reaction monitoring.
-
Mass Transitions: m/z 373.4→305.3 for Finasteride and m/z 384.1→200.0 for Pantoprazole.
-
Experimental Workflow and Signaling Pathways
To visualize the typical process of comparing internal standards in a bioanalytical method development context, the following workflow diagram is provided.
Caption: Workflow for comparing internal standards.
Finasteride exerts its therapeutic effect by inhibiting the 5α-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Understanding this signaling pathway is crucial for researchers in this field.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
The Gold Standard for Finasteride Quantification: A Comparative Guide to Accuracy and Precision with Finasteride-d9
For researchers, scientists, and drug development professionals, the accurate and precise quantification of finasteride in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as Finasteride-d9, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard. This guide provides a comparative analysis of the performance of finasteride quantification methods, highlighting the expected advantages of using this compound and presenting supporting data from methods employing alternative internal standards.
The Superiority of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for correcting variability during sample preparation and analysis.[1][2] The ideal IS has chemical and physical properties that are nearly identical to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as this compound, are the preferred choice as they co-elute with the unlabeled analyte and are simultaneously measured based on their mass difference.[3] This co-elution ensures that any matrix effects, such as ion suppression or enhancement, affect both the analyte and the IS equally, leading to more accurate and precise results.[2] While structural analogs can be used, SIL internal standards have been shown to significantly improve assay performance.[1]
Performance of Finasteride Quantification with Alternative Internal Standards
Although specific performance data for this compound is not extensively published, a review of validated LC-MS/MS methods for finasteride using alternative internal standards provides a strong baseline for expected performance. The data consistently demonstrates high accuracy and precision, which would be further enhanced by the use of a deuterated internal standard.
Below is a summary of the quantitative performance of several published methods for finasteride quantification in human plasma.
| Internal Standard | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Betamethasone Dipropionate | 1.0 | 1.0 - 25.0 | 3.6 - 7.1 | 2.5 - 3.4 | 96.6 - 103.9 | 100.3 - 103.5 |
| Beclomethasone | 1.0 | 1.0 - 100 | < 8.0 | 3.4 - 7.3 | 95.2 - 101 | Within 5% of nominal |
| Carbamazepine | 0.1 | 0.1 - 30.0 | < 15 | < 15 | -6.0 to 2.31 | -6.0 to 2.31 |
| Pantoprazole | 0.2 | 0.2 - 100 | 2.4 - 8.0 | 2.4 - 8.0 | 94.3 - 105.8 | 94.3 - 105.8 |
Comparison of Internal Standard Alternatives
The choice of internal standard is a critical parameter in method development. While the following structural analogs have been successfully used, this compound is theoretically the most suitable.
| Internal Standard | Chemical Class | Rationale for Use | Potential Limitations |
| This compound | Stable Isotope-Labeled Steroid | Identical chemical and physical properties to finasteride, ensuring optimal correction for matrix effects and extraction variability. | Higher cost compared to structural analogs. |
| Betamethasone Dipropionate | Corticosteroid | Good chromatographic behavior and extraction efficiency similar to finasteride.[4] | Structural differences may lead to differential matrix effects or extraction recovery compared to finasteride. |
| Beclomethasone | Corticosteroid | Similar properties to betamethasone dipropionate.[5] | Structural differences may lead to differential matrix effects or extraction recovery compared to finasteride. |
| Carbamazepine | Anticonvulsant | Readily available and provides good chromatographic separation.[6] | Significant structural and chemical differences from finasteride, increasing the risk of disparate analytical behavior. |
Experimental Protocol for Finasteride Quantification
The following is a representative experimental protocol for the quantification of finasteride in human plasma using LC-MS/MS, based on established and validated methods.[4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Finasteride: m/z 373.3 → 305.2[4]
-
This compound: (Predicted) m/z 382.3 → 314.2
-
Alternative IS (e.g., Betamethasone Dipropionate): Specific m/z transitions would be used.
-
-
3. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA or ICH M10), assessing parameters including:[4]
-
Selectivity and Specificity
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term)
Experimental Workflow Diagram
Caption: Workflow for Finasteride Quantification in Plasma.
References
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid determination of finasteride in human plasma by UPLC-MS/MS and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Finasteride-d9 vs. Structural Analogs: A Comparative Guide to Internal Standard Selection in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Finasteride-d9, and various structural analogs for the quantification of Finasteride in biological matrices.
The selection of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This ensures accurate and precise quantification of the analyte of interest. While structural analogs have been traditionally used, the consensus in the scientific community is that stable isotope-labeled internal standards, such as this compound, generally offer superior performance.[1][2]
This guide presents a comprehensive overview of the performance characteristics of this compound versus commonly used structural analog internal standards, supported by experimental data from various studies.
Performance Data: this compound vs. Structural Analogs
The following table summarizes the validation parameters from different studies for the quantification of Finasteride using either a deuterated internal standard or a structural analog. It is important to note that this data is collated from separate studies and not from a direct head-to-head comparison.
| Parameter | This compound/d3 (Deuterated IS) | Structural Analog IS (Beclomethasone/Betamethasone Dipropionate/Avanafil) |
| Internal Standard Used | Finasteride-d3[3], this compound[4] | Beclomethasone[5][6], Betamethasone Dipropionate[7], Avanafil |
| Analytical Method | GC-MS[3], LC-MS/MS[4] | LC-MS/MS[5][6][7] |
| Linearity Range | Not explicitly stated | 1 - 100 ng/mL[5][6], 1.0 - 25.0 ng/mL[7], 12.5 - 100 ng/mL |
| Accuracy (%) | Not explicitly stated | 95.2 - 101%[5][6], 96.6 - 103.9% (intra-batch)[7], 100.3 - 103.5% (inter-batch)[7], 95.1 - 98.8% |
| Precision (%CV) | 4.0 - 5.8%[3] | 3.4 - 7.3%[5][6], 3.6 - 7.1% (intra-batch)[7], 2.5 - 3.4% (inter-batch)[7], <5% |
| Extraction Recovery (%) | 89.6 (for Finasteride)[4] | ~92 (for Finasteride)[5] |
| Matrix Effect | Generally minimized due to co-elution and identical physicochemical properties. | Can be significant if the structural analog does not co-elute or has different ionization efficiency. |
Discussion on Performance
Stable isotope-labeled internal standards like this compound are the preferred choice for quantitative bioanalysis using LC-MS/MS.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte, Finasteride. This results in very similar extraction recovery, chromatographic retention time, and ionization efficiency. Consequently, this compound can more effectively compensate for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays.[2]
While structural analogs can be a viable alternative when a SIL IS is unavailable or cost-prohibitive, their performance is often less reliable.[1] Structural analogs may exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses compared to Finasteride. This can lead to inadequate correction for matrix-induced signal suppression or enhancement, potentially compromising the accuracy and precision of the results. For instance, a study on another drug, kahalalide F, demonstrated that the variance in the assay was significantly lower when a SIL internal standard was used compared to a structural analog.
Experimental Protocols
Below are representative experimental protocols for the quantification of Finasteride in human plasma using a structural analog internal standard, which can be adapted for use with this compound.
Method 1: Finasteride Quantification using Beclomethasone as Internal Standard[5][6]
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution (Beclomethasone).
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 μm).
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.
-
Flow Rate: 200 µL/min.
-
Injection Volume: 25 µL.
-
Mass Spectrometry: Single-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Monitoring: Selected Ion Monitoring (SIM) at m/z 373.3 for Finasteride and m/z 409.2 for Beclomethasone.
-
Method 2: Finasteride Quantification using Avanafil as Internal Standard
-
Sample Preparation:
-
To plasma samples, add the internal standard solution (Avanafil).
-
Perform protein precipitation with perchloric acid.
-
Centrifuge and inject the supernatant.
-
-
LC-MS/MS Conditions:
-
Column: Waters Symmetry C18 (150x4.6 mm, 3.5µ).
-
Mobile Phase: 0.1% Perchloric acid and Acetonitrile (60:40).
-
Mass Spectrometry: LC-MS/MS with ESI source.
-
MRM Transitions:
-
Finasteride: m/z 373.5 → 142.0
-
Avanafil: m/z 484.9 → 104.5
-
-
Visualizations
Signaling Pathway of Finasteride
Finasteride is a 5α-reductase inhibitor. It works by blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).
Caption: Mechanism of action of Finasteride.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Finasteride in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for Finasteride.
References
- 1. Synthesis of 5,6,6-[2H3]finasteride and quantitative determination of finasteride in human plasma at picogram level by an isotope-dilution mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Precision of Finasteride Analysis: A Comparative Guide to Inter-day and Intra-day Variability
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Finasteride is paramount for robust pharmacokinetic studies, formulation development, and clinical trial monitoring. This guide provides a comprehensive comparison of analytical methodologies, focusing on the critical parameters of inter-day and intra-day variability, supported by experimental data from published studies.
Finasteride, a 5α-reductase inhibitor, is widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Its therapeutic efficacy is intrinsically linked to its concentration in biological matrices. Therefore, validated and reliable analytical methods are essential for generating high-quality data. This guide delves into the performance of various analytical techniques, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which are the gold standards for bioanalytical quantification.
Comparative Analysis of Analytical Methods
The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) refers to the precision obtained over a short period of time by the same analyst using the same instrument, while inter-day precision (intermediate precision) is assessed over a longer period, often on different days, with different analysts or instruments.
Here, we summarize the performance of different validated methods for the determination of Finasteride in human plasma.
| Analytical Method | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Linearity (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| LC-MS/MS | 3 | < 8% | 3.43% | Within 5% | 1 - 100 | 1 | [1] |
| 40 | < 8% | Not specified | Within 5% | 1 - 100 | 1 | [1] | |
| 80 | < 8% | Not specified | Within 5% | 1 - 100 | 1 | [1] | |
| UPLC-MS/MS | Quality Control Levels | < 15% | < 15% | -6.0% to 2.31% | 0.1 - 30 | 0.1 | [2][3] |
| LC-MS/MS | Quality Control Levels | Not specified | Not specified | 95.1% - 98.8% | 12.5 - 100 | 12.5 | [4][5] |
| LC-MS/MS | Quality Control Levels | 3.6% - 7.1% | 2.5% - 3.4% | 96.6% - 103.9% | 1.0 - 25.0 | 1.0 | [6] |
| HPLC-APCI-MS/MS | Not specified | Not specified | Not specified | Sufficient | 0.2 - 100 | 0.2 | [7][8] |
| RP-HPLC | 10 - 60 ppm | Within acceptable range | Within acceptable range | 99.86% - 101.78% | 10 - 60 ppm | Not specified | [9][10] |
Table 1: Comparison of Inter-day and Intra-day Variability and other validation parameters for Finasteride analysis. This table summarizes the reported precision, accuracy, linearity, and LLOQ for different analytical methods used to quantify Finasteride in human plasma. The data is compiled from various scientific publications.
Experimental Protocols: A Closer Look
The variability in analytical results is intrinsically linked to the experimental protocol employed. Below are the detailed methodologies for some of the key experiments cited in this guide.
LC-MS/MS Method for Finasteride in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate from 0.2 mL plasma aliquots.
-
Internal Standard: Beclomethasone.
-
Chromatographic Separation:
-
Column: Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 μm).
-
Mobile Phase: Gradient elution with acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.
-
Flow Rate: Not specified.
-
Run Time: 13 minutes.
-
-
Mass Spectrometry:
-
Ionization: Not specified.
-
Detection: Selected-ion monitoring (SIM).
-
Monitored Ions: m/z 373.3 for Finasteride and m/z 409.2 for the internal standard.
-
UPLC-MS/MS Method for Finasteride in Human Plasma[2][3]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate, followed by evaporation and reconstitution.
-
Internal Standard: Carbamazepine.
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18.
-
Mobile Phase: 1.0 mM Ammonium Formate Buffer pH 3.0 (adjusted with formic acid) : Acetonitrile (58:42).[7]
-
Flow Rate: Not specified.
-
Run Time: 3 minutes.
-
-
Mass Spectrometry:
-
Ionization: Not specified.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: m/z 373 → 305 for Finasteride and m/z 237 → 194 for the internal standard.
-
Visualizing the Science: Signaling Pathways and Workflows
To further aid in the understanding of Finasteride's mechanism and analysis, the following diagrams illustrate its signaling pathway and a typical bioanalytical workflow.
Conclusion
The selection of an appropriate analytical method is a critical decision in the drug development process. For Finasteride, both LC-MS/MS and UPLC-MS/MS have demonstrated excellent performance in terms of precision, accuracy, and sensitivity. The choice between these methods may depend on specific laboratory capabilities, desired sample throughput, and the required lower limit of quantification. The data presented in this guide, compiled from various studies, provides a valuable resource for researchers to compare and select the most suitable method for their specific needs, ensuring the generation of reliable and reproducible data in their Finasteride-related research.
References
- 1. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of finasteride in human plasma by UPLC-MS/MS and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. seejph.com [seejph.com]
- 10. ijcrt.org [ijcrt.org]
The Gold Standard for Quantitative Analysis: A Justification for Stable Isotope-Labeled Internal Standards
In the landscape of analytical research and drug development, the demand for precise and accurate quantification of target analytes in complex biological matrices is paramount. While various analytical techniques exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerhouse for its sensitivity and selectivity. However, the inherent variability in sample preparation and the unpredictable nature of matrix effects can significantly compromise the reliability of quantitative results. This guide provides a comprehensive comparison of analytical approaches, furnishing experimental data that unequivocally supports the use of stable isotope-labeled internal standards (SIL-IS) as the gold standard for achieving the highest levels of accuracy and precision in LC-MS/MS-based quantification.
The Challenge of Quantitative Bioanalysis: Overcoming Variability
Accurate quantification by LC-MS/MS is often hampered by several factors that can introduce variability at different stages of the analytical workflow. These include:
-
Matrix Effects: Co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate measurements.[1]
-
Extraction Recovery: The efficiency of extracting the analyte from the sample matrix can vary between samples, leading to inconsistent results. This is particularly challenging for analytes that are highly protein-bound.[1]
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, such as injection volume precision and ion source stability, can introduce analytical variance.
To counteract these sources of error, various calibration strategies are employed. This guide will compare the performance of three common methods: external standard calibration, internal standard calibration with a structural analog, and internal standard calibration with a stable isotope-labeled compound.
Comparison of Quantification Methods: A Data-Driven Perspective
The choice of quantification method has a profound impact on the quality of analytical data. The following tables summarize experimental data from published studies, highlighting the superior performance of SIL-IS in mitigating analytical variability.
Case Study 1: Quantification of Lapatinib in Human Plasma
A study comparing a non-isotope-labeled (analog) internal standard (Zileuton) with a stable isotope-labeled internal standard (lapatinib-d3) for the quantification of the anti-cancer drug lapatinib in human plasma revealed significant differences in performance, particularly in addressing inter-individual variability in sample recovery.[1]
Table 1: Comparison of Accuracy and Precision for Lapatinib Quantification in Pooled Human Plasma [1]
| Internal Standard Method | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Analog IS (Zileuton) | 15 | 105.3 | 6.8 |
| 400 | 102.5 | 3.5 | |
| 4000 | 101.8 | 2.1 | |
| SIL-IS (Lapatinib-d3) | 15 | 98.7 | 5.2 |
| 400 | 101.5 | 2.3 | |
| 4000 | 100.3 | 1.9 |
While both methods demonstrated acceptable accuracy and precision in pooled plasma, the true advantage of the SIL-IS became evident when analyzing individual patient samples, where significant variability in drug recovery was observed.
Table 2: Inter-individual Variability of Lapatinib Recovery in Plasma from Cancer Patients [1]
| Patient Sample | Lapatinib Recovery (%) using Analog IS | Lapatinib Concentration (ng/mL) - Analog IS | Lapatinib Concentration (ng/mL) - SIL-IS |
| 1 | 16 | 45 | 125 |
| 2 | 28 | 80 | 130 |
| 3 | 35 | 100 | 128 |
| 4 | 42 | 118 | 127 |
| 5 | 50 | 140 | 129 |
| 6 | 56 | 158 | 131 |
| Mean ± SD | 37.8 ± 14.8 | 106.8 ± 39.7 | 128.3 ± 2.2 |
| %CV | 39.2 | 37.2 | 1.7 |
The data clearly shows that the analog internal standard failed to compensate for the wide range of lapatinib recovery across different patient samples, resulting in highly variable and inaccurate concentration measurements. In contrast, the SIL-IS, which behaves almost identically to the analyte during extraction, effectively corrected for this variability, yielding consistent and accurate results.
Case Study 2: Quantification of Everolimus in Whole Blood
A comparison of a structural analog internal standard (32-desmethoxyrapamycin) and a stable isotope-labeled internal standard (everolimus-d4) for the quantification of the immunosuppressant drug everolimus demonstrated that while both performed acceptably, the SIL-IS offered a more favorable comparison to a reference method.[2]
Table 3: Method Comparison of Everolimus Quantification [2]
| Internal Standard | Slope (vs. Reference Method) | Correlation Coefficient (r) |
| Analog IS | 0.83 | > 0.98 |
| SIL-IS (Everolimus-d4) | 0.95 | > 0.98 |
A slope closer to 1.0 indicates better agreement with the reference method, highlighting the superior accuracy of the SIL-IS.
Case Study 3: Quantification of Ochratoxin A in Flour
The analysis of the mycotoxin ochratoxin A (OTA) in a certified reference material (CRM) of flour starkly illustrates the shortcomings of external standard calibration in the presence of significant matrix effects.
Table 4: Accuracy of Ochratoxin A Quantification in a Certified Reference Material [3]
| Quantification Method | Measured Concentration (µg/kg) | Certified Value (µg/kg) | Accuracy (% of Certified Value) |
| External Standard Calibration | 1.9 - 2.6 | 3.17 - 4.93 | 60 - 53 |
| Isotope Dilution (SIL-IS) | Within certified range | 3.17 - 4.93 | ~100 |
External calibration results were 18-38% lower than the certified value, primarily due to matrix suppression effects.[3] The isotope dilution method, however, provided accurate results that fell within the expected range.[3]
Experimental Protocols
To provide a practical context for the data presented, this section outlines the key steps in the experimental workflows for the three quantification methods.
General Sample Preparation (for all methods)
-
Sample Collection and Storage: Biological samples (e.g., plasma, whole blood) are collected and stored under appropriate conditions (typically -80°C) to ensure analyte stability.
-
Aliquoting: An accurate volume of the sample is aliquoted for analysis.
Method 1: Stable Isotope-Labeled Internal Standard (SIL-IS) Workflow
-
Internal Standard Spiking: A known and constant amount of the SIL-IS is added to all calibration standards, quality control (QC) samples, and unknown study samples at the very beginning of the sample preparation process.
-
Sample Extraction: The analyte and SIL-IS are extracted from the biological matrix. A common technique is protein precipitation, where a solvent like acetonitrile or methanol is added to precipitate proteins, leaving the analyte and SIL-IS in the supernatant. Other methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Evaporation and Reconstitution: The supernatant is often evaporated to dryness and then reconstituted in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The analyte and the SIL-IS, having nearly identical physicochemical properties, will co-elute. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
Data Analysis: A calibration curve is constructed by plotting the ratio of the analyte peak area to the SIL-IS peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve using their measured peak area ratios.
Method 2: Analog Internal Standard Workflow
The workflow is identical to the SIL-IS method, with the key difference being the use of a structural analog as the internal standard. The analog should be a compound that is chemically similar to the analyte but has a different mass and is not present in the biological matrix.
Method 3: External Standard Calibration Workflow
-
Sample Extraction: The analyte is extracted from the biological matrix using the same procedures as in the internal standard methods, but without the addition of an internal standard.
-
LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system, and the peak area of the analyte is measured.
-
Data Analysis: A calibration curve is prepared by analyzing a series of calibration standards of known concentrations. The curve is constructed by plotting the analyte peak area against the analyte concentration. The concentration of the analyte in the unknown samples is then determined by interpolating their measured peak areas on this calibration curve.
Visualizing the Advantage: Workflows and Error Correction
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the fundamental principle of how a stable isotope-labeled internal standard corrects for analytical errors.
Caption: Comparison of SIL-IS and External Standard workflows.
Caption: Principle of error correction using a SIL-IS.
Conclusion: The Unrivaled Choice for Robust Quantification
The experimental evidence overwhelmingly supports the use of stable isotope-labeled internal standards for quantitative bioanalysis by LC-MS/MS. By virtue of their near-identical physicochemical properties to the target analyte, SIL-ISs co-elute and experience the same degree of matrix effects and variability in extraction recovery. This allows for a ratiometric measurement that effectively cancels out these sources of error, leading to significantly improved accuracy and precision.
While the initial cost of synthesizing or purchasing a SIL-IS may be higher than that of a structural analog, the long-term benefits of generating reliable, high-quality data far outweigh this investment. For researchers, scientists, and drug development professionals who demand the utmost confidence in their quantitative results, the adoption of a stable isotope-labeled internal standard is not just a best practice—it is a scientific necessity.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
Performance characteristics of Finasteride-d9 in bioequivalence studies
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the generic drug approval process. The precision and reliability of the analytical methods employed are paramount. In the quantification of finasteride, the use of a deuterated internal standard, Finasteride-d9, offers significant advantages over its non-deuterated counterparts, ensuring more robust and accurate pharmacokinetic data. This guide provides a comparative analysis of the performance characteristics of bioanalytical methods using this compound versus those employing other internal standards, supported by experimental data from published studies.
Mitigating Analytical Variability with Deuterated Standards
In bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is crucial for correcting for the variability inherent in sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences identical ionization effects in the mass spectrometer source. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard because its physicochemical properties are nearly identical to the analyte, finasteride. This close similarity allows it to effectively compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma or serum). Non-deuterated internal standards, while structurally similar, may have different retention times and ionization efficiencies, leading to less reliable correction and potentially compromising the accuracy of the bioequivalence assessment.
Comparative Analysis of Bioanalytical Method Performance
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of finasteride in human plasma, highlighting the superior performance often achieved with methods employing or suitable for deuterated internal standards.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Finasteride Quantification
| Parameter | Method with this compound IS (Simultaneous Analysis)[1] | Method with Betamethasone Dipropionate IS[2] | Method with Carbamazepine IS[3] | Method with Pantoprazole IS[4] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for single analyte | 1.0 ng/mL | 0.1 ng/mL | 0.2 ng/mL |
| Linearity Range | Not explicitly stated for single analyte | 1.0–25.0 ng/mL | 0.1–30 ng/mL | 0.2–100 ng/mL |
| Intra-day Precision (%RSD) | Not explicitly stated for single analyte | 3.6% to 7.1% | < 15% | 2.4% to 8.0% |
| Inter-day Precision (%RSD) | Not explicitly stated for single analyte | 2.5% to 3.4% | < 15% | 2.4% to 8.0% |
| Intra-day Accuracy (%Bias) | Not explicitly stated for single analyte | 96.6% to 103.9% | -6.0% to 2.31% | 94.3% to 105.8% |
| Inter-day Accuracy (%Bias) | Not explicitly stated for single analyte | 100.3% to 103.5% | -6.0% to 2.31% | 94.3% to 105.8% |
| Extraction Recovery | >60% (from spiked aqueous extracts) | Not explicitly stated | >83% | >82.7% |
Note: The data for the this compound method is from a study involving the simultaneous analysis of finasteride and dutasteride. While specific single-analyte validation data is not provided, the use of a deuterated standard is indicative of a highly specific and robust method.
Experimental Protocols
A detailed experimental protocol for a typical bioequivalence study of finasteride using LC-MS/MS with a deuterated internal standard is outlined below. This protocol is a composite based on methodologies described in the cited literature.[1][2][3][4][5]
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human serum, add the internal standard solution (this compound).
-
Perform solid-phase extraction (SPE) using an appropriate SPE cartridge (e.g., Oasis® HLB).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
LC System: Waters Acquity™ UPLC or equivalent.
-
Column: Kinetex C18 (150×3 mm, 2.6 µm) or equivalent.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 35°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: ABSciex QTRAP® 5500 or equivalent.
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Finasteride: m/z 373.4 → 305.3[4]
-
This compound: Specific transition for the deuterated standard would be monitored.
-
Visualizing the Advantage: Workflows and Pathways
The following diagrams illustrate the experimental workflow and the underlying principles of using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard in bioequivalence studies of finasteride provides a more accurate and reliable method for quantification in biological matrices. Its ability to closely mimic the behavior of the unlabeled analyte during sample preparation and ionization leads to superior correction for matrix effects and other analytical variabilities. While methods using non-deuterated internal standards can be validated and utilized, the inherent advantages of stable isotope-labeled standards, as demonstrated by the robust performance characteristics seen in the literature, make this compound the preferred choice for ensuring the integrity of pharmacokinetic data in pivotal bioequivalence trials. This ultimately contributes to greater confidence in the therapeutic equivalence of generic finasteride formulations.
References
- 1. Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of finasteride in human plasma by UPLC-MS/MS and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LC-MS/MS Platforms for Finasteride Quantification: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Finasteride in biological matrices is critical for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity, selectivity, and speed. This guide provides a comparative analysis of different LC-MS/MS platforms and methodologies for Finasteride analysis, supported by experimental data from published literature.
Performance Comparison of LC-MS/MS Platforms
The selection of an LC-MS/MS platform can significantly impact the performance of a Finasteride bioanalytical assay. While triple quadrupole mass spectrometers are the workhorses for quantitative studies, high-resolution mass spectrometry (HRMS) platforms like Orbitrap are also gaining traction. Below is a summary of reported performance characteristics for Finasteride quantification on various systems.
| Parameter | Agilent 1100 Series with Single Quadrupole MS | Waters ACQUITY UPLC with Triple Quadrupole MS | Generic Triple Quadrupole Platform | Ion Trap Mass Spectrometer |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 0.1 ng/mL[2][3] | 1.0 ng/mL[4] | 0.1 ng/mL[5] |
| Linearity Range | 1 - 100 ng/mL[1] | 0.1 - 30 ng/mL[2][3] | 1.0 - 25.0 ng/mL[4] | 0.1 - 60 ng/mL[5] |
| Intra-day Precision (%RSD) | < 8%[1] | < 15%[2][3] | 3.6 - 7.1%[4] | 2.68 - 13.87%[5] |
| Inter-day Precision (%RSD) | 3.43% (at low QC)[1] | < 15%[2][3] | 2.5 - 3.4%[4] | 2.14 - 14.69%[5] |
| Accuracy | 95.2 - 101%[1] | -6.0% to 2.31%[2][3] | 96.6 - 103.9%[4] | 98 - 110%[5] |
| Sample Volume | 0.2 mL plasma[1] | Not specified | Not specified | 0.5 mL plasma[5] |
| Extraction Method | Liquid-Liquid Extraction (LLE)[1] | Liquid-Liquid Extraction (LLE)[2][3] | Not specified | Protein Precipitation (PPT)[5] |
Triple Quadrupole vs. High-Resolution Mass Spectrometry (HRMS)
For quantitative bioanalysis of small molecules like Finasteride, triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode have traditionally been the preferred choice due to their exceptional sensitivity and selectivity.[6] However, modern high-resolution mass spectrometry (HRMS) instruments, such as the Thermo Scientific Orbitrap, offer a compelling alternative.
Triple Quadrupole (QqQ) Mass Spectrometry:
-
Advantages: Highest sensitivity for targeted quantification, well-established workflows, and robustness for high-throughput analysis.[6]
-
Disadvantages: Limited to pre-selected MRM transitions, making it unsuitable for untargeted screening or retrospective data analysis.
High-Resolution Mass Spectrometry (HRMS - e.g., Orbitrap):
-
Advantages: Capability for both quantitative and qualitative analysis in a single run, retrospective data analysis is possible due to full-scan data acquisition, and high resolving power can reduce interferences from complex matrices.[7]
-
Disadvantages: Historically, they have been considered less sensitive than triple quadrupoles for targeted quantification, though recent advancements have narrowed this gap.
For routine, high-sensitivity quantification of Finasteride where the analytes are known, a modern triple quadrupole instrument from leading vendors such as Sciex (e.g., API 5500), Waters (e.g., Xevo TQ-S), or Thermo Fisher Scientific (e.g., TSQ Quantis) is a robust choice. For research applications that may involve metabolite identification or screening for unknown compounds in addition to quantification, an HRMS platform like the Thermo Scientific Q Exactive series could be more advantageous.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are examples of methodologies cited in the literature for Finasteride analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method is commonly used to extract Finasteride from plasma samples.[1][2][3]
-
To 0.2 mL of human plasma in a polypropylene tube, add a suitable internal standard (e.g., Beclomethasone).
-
Add 1.6 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge the samples at a sufficient speed to separate the organic and aqueous layers (e.g., 3000 rpm for 10 minutes).
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.
Sample Preparation: Protein Precipitation (PPT)
A simpler and faster alternative to LLE is protein precipitation.[5]
-
To 0.5 mL of plasma, add an appropriate internal standard.
-
Add a precipitating agent, such as perchloric acid or acetonitrile, in a specific ratio (e.g., 1:3 plasma to acetonitrile).
-
Vortex the mixture vigorously for about 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Inject an aliquot of the clear supernatant directly into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical chromatographic and mass spectrometric parameters for Finasteride analysis.
Table 1: Example Chromatographic Conditions
| Parameter | Agilent 1100 System[1] | Waters ACQUITY UPLC System[2][8] |
| Column | Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm) | Waters ACQUITY UPLC BEH Phenyl (150 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid | 2.5 mM Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile:Water (90:10, v/v) |
| Gradient | Gradient elution | Gradient elution |
| Flow Rate | 200 µL/min | 0.22 mL/min |
| Column Temperature | 30°C | 25°C |
| Injection Volume | 25 µL | 1 µL |
Table 2: Example Mass Spectrometric Conditions (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Finasteride) | m/z 373.3 → 305.2[9] |
| MRM Transition (Internal Standard - Beclomethasone) | m/z 409.3 → 391.2[9] |
| Fragmentor Voltage | 130 V[1] |
| Drying Gas Temperature | 200°C[1] |
| Nebulizer Pressure | 45 psi[1] |
Mandatory Visualizations
Finasteride Mechanism of Action: Inhibition of 5α-Reductase
Finasteride is a competitive inhibitor of the 5α-reductase enzyme, primarily type II, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[10] This reduction in DHT levels is the primary mechanism through which Finasteride exerts its therapeutic effects in conditions like benign prostatic hyperplasia and androgenetic alopecia.[11]
Caption: Finasteride competitively inhibits the 5α-reductase enzyme.
Experimental Workflow for Finasteride Quantification
The following diagram illustrates a typical workflow for the quantification of Finasteride in plasma samples using LC-MS/MS.
Caption: A typical bioanalytical workflow for Finasteride analysis.
Testosterone to DHT Conversion Pathways
The conversion of testosterone to DHT can occur through the "classical" pathway and an alternative "backdoor" pathway.[12][13][14] Finasteride primarily inhibits the 5α-reductase enzyme in the classical pathway.
Caption: Classical and backdoor pathways of DHT synthesis.
References
- 1. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of finasteride in human plasma by UPLC-MS/MS and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
- 9. aliribio.com [aliribio.com]
- 10. xyonhealth.com [xyonhealth.com]
- 11. droracle.ai [droracle.ai]
- 12. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 13. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 14. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Finasteride-d9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety information and a step-by-step operational plan for the disposal of Finasteride-d9, a deuterated form of Finasteride used in research.
This compound, like its parent compound, requires careful management due to its potential health and environmental effects. While specific regulations may vary, a conservative approach that treats this compound as hazardous waste is recommended to ensure compliance and safety.
Essential Safety and Logistical Information
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. Safety Data Sheets (SDS) indicate that this compound may be harmful if swallowed and is suspected of damaging fertility or the unborn child. It can also be harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C23H27D9N2O2 | [1][2] |
| Molecular Weight | 381.60 g/mol | [1][2] |
| Physical State | Solid | [3] |
| Oral Toxicity | Category 4 (Harmful if swallowed) | [3] |
| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child) | |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life |
Operational and Disposal Plan: A Step-by-Step Guide
The following protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory setting. This process is designed to comply with general hazardous waste regulations.
Step 1: Waste Identification and Classification
The first and most critical step is to classify this compound as a hazardous waste. Although not specifically listed as a P- or U-series hazardous waste by the EPA, its toxicological properties warrant this classification. The responsibility for this determination lies with the waste generator (the laboratory). All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., gloves, weighing paper), should be considered hazardous waste.
Step 2: Segregation of Waste
Proper segregation is essential to prevent accidental chemical reactions. This compound waste should be collected separately from other waste streams.
-
Solid Waste: Collect unused this compound powder, contaminated gloves, and other solid materials in a designated, compatible container.
-
Liquid Waste: If this compound has been dissolved in a solvent, this solution should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.
Step 3: Container Selection and Labeling
Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The date the waste was first added to the container.
-
An indication of the hazards (e.g., "Toxic," "Reproductive Hazard").
-
Step 4: Accumulation and Storage
Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
Step 5: Arranging for Disposal
Once the container is full or has been in storage for the maximum allowed time (typically 90 to 180 days, depending on the generator status), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory hazardous waste management protocols. For specific experimental protocols involving this compound, researchers should consult their institution's approved experimental plans and safety guidelines. Any procedure that generates waste containing this compound must incorporate the waste disposal steps described in this guide.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
